molecular formula C10H16O2 B2808135 (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid CAS No. 33741-29-6

(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid

Cat. No.: B2808135
CAS No.: 33741-29-6
M. Wt: 168.236
InChI Key: FTWVTMKZNPJWOT-RNJXMRFFSA-N
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Description

(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid is a bicyclic monoterpenoid derivative with a rigid fused-ring system. Its molecular formula is C₁₀H₁₄O₂, and it has a molecular weight of 166.22 g/mol . The stereochemistry at positions 1S, 2R, and 5S is critical for its interactions with biological targets, as slight stereochemical variations can drastically alter activity.

Key properties include:

  • XlogP: 2.722 (moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1/2
  • Synthesis: Likely derived from oxidation of bicyclic alcohols (e.g., via Dess–Martin periodinane oxidation of precursor alcohols) or carboxylation of allylic halides in flow reactors .

Properties

IUPAC Name

(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h6-8H,3-5H2,1-2H3,(H,11,12)/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWVTMKZNPJWOT-RNJXMRFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydrolysis of esters: Starting from the corresponding ester, hydrolysis under acidic or basic conditions can yield the carboxylic acid.

  • Oxidation of alcohols: Oxidation of the corresponding alcohol using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can produce the carboxylic acid.

  • Cyclization reactions: Cyclization of linear precursors using specific catalysts and reaction conditions can form the bicyclic structure.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

  • Substitution: The compound can undergo substitution reactions at the methyl groups or the carboxylic acid group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminium hydride (LiAlH₄), borane (BH₃)

  • Substitution: Various nucleophiles and electrophiles under specific conditions

Major Products Formed:

  • Oxidation: Carbon dioxide (CO₂), water (H₂O)

  • Reduction: (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ol

  • Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Antibacterial and Antifungal Agents

Recent studies have synthesized derivatives of (1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid to explore their potential as antibacterial and antifungal agents. For instance, a study focused on the synthesis of N-(3-dimethylaminopropyl)-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxamide derivatives demonstrated promising antimicrobial activity against various pathogens .

Antitumor Activity

The compound has also been studied for its antitumor properties. Research indicates that certain derivatives exhibit significant cytotoxic effects on cancer cell lines by targeting topoisomerase enzymes, which are crucial for DNA replication and repair . The structure-activity relationship (SAR) studies suggest that modifications to the bicyclic framework can enhance potency and selectivity.

Synthesis of Complex Molecules

The bicyclic structure of this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the construction of complex molecules with diverse functionalities. For example:

  • Hydroxymethylation Reactions : Utilizing beta-pinene as a starting material enables the synthesis of 6,6-dimethylbicyclo[3.1.1]heptane-2,3-dione through selective oxidation processes .
  • Chiral Ligands : The compound has been employed in the synthesis of chiral ligands for asymmetric catalysis, enhancing the efficiency of enantioselective reactions in organic synthesis.

Polymer Chemistry

The unique structural features of this compound have implications in polymer chemistry as well. Its derivatives can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntibacterial and antifungal agents
Antitumor activity targeting topoisomerases
Synthetic Organic ChemistrySynthesis of complex molecules
Chiral ligands for asymmetric catalysis
Material ScienceEnhancing properties in polymer matrices

Mechanism of Action

The mechanism by which (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can act as a ligand, binding to receptors or enzymes, and influencing biological processes.

Comparison with Similar Compounds

Bicyclic Carboxamides and Quaternary Ammonium Salts

Example : N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxamido)-N,N-dimethylpropan-1-aminium bromide (Compound 10)

  • Structure : Shares the bicyclic core but incorporates an amide linkage and quaternary ammonium group.
  • Activity : Exhibits antimicrobial and antifungal properties due to cationic ammonium enhancing membrane disruption .
  • Synthesis: Formed via amidation of the carboxylic acid with dimethylaminopropylamine (DMAPA), followed by alkylation .
  • Key Differences : The quaternary ammonium group improves water solubility but reduces blood-brain barrier penetration compared to the parent carboxylic acid.

Adamantane-Thiadiazole Hybrids

Example : (1R,5S)-N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamide

  • Structure : Combines the bicyclic carboxylic acid with a thiadiazole-adamantane moiety.
  • Activity : Acts as a Tdp1 inhibitor (IC₅₀ = 3.4 µM), targeting DNA repair pathways in cancer cells .
  • Key Differences : The thiadiazole-adamantane group introduces steric bulk and π-π stacking capability, enhancing enzyme inhibition but reducing solubility.

Myrtenol and Myrtanol Derivatives

Example: (-)-trans-Myrtanol (Bicyclo[3.1.1]heptane-2-methanol)

  • Structure : Replaces the carboxylic acid with a hydroxymethyl group.
  • Properties : Higher logP (0.95 g/cm³ density) and lower polarity, favoring membrane permeability .
  • Activity : Used in fragrances and antimicrobial formulations but lacks the ionic interactions enabled by the carboxylic acid.

Sulfonate Esters

Example : (1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl p-toluenesulfonate

  • Structure : Features a sulfonate ester instead of a carboxylic acid.
  • Activity : Demonstrates antitumor activity by acting as an alkylating agent, forming DNA adducts .
  • Key Differences : The sulfonate group is a better leaving group, enabling electrophilic reactivity absent in the carboxylic acid.

Comparative Data Table

Compound Name Molecular Formula Functional Groups Biological Activity Key Reference
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid C₁₀H₁₄O₂ Carboxylic acid Antimicrobial (derivatives)
Compound 10 (Quaternary ammonium derivative) C₂₅H₄₁BrN₂O Amide, quaternary ammonium Antifungal, antibacterial
Adamantane-thiadiazole hybrid C₁₉H₂₅N₃OS Thiadiazole, adamantane Tdp1 inhibition (anticancer)
(-)-trans-Myrtanol C₁₀H₁₈O Hydroxymethyl Antimicrobial, fragrance
p-Toluenesulfonate ester C₁₇H₂₂O₃S Sulfonate ester Antitumor (alkylating agent)

Q & A

Q. What are the primary synthetic routes for (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid, and what are the critical reaction conditions?

The synthesis typically involves cyclization of precursors with functional groups positioned to form the bicyclic framework. A common method uses strong acids or bases to facilitate ring closure, as seen in analogous bicyclic carboxylic acid syntheses (e.g., cyclization of 1,5-dienes under mercury lamp irradiation for similar bicyclo systems) . Key conditions include temperature control (e.g., 25–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric optimization to minimize side reactions. Post-synthetic purification via recrystallization or chromatography is critical for isolating the enantiopure product .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : Proton and carbon NMR resolve stereochemistry and confirm bicyclic framework integrity. For example, coupling constants in 1H^1H-NMR distinguish axial vs. equatorial substituents .
  • X-ray Crystallography : Provides absolute stereochemical confirmation, particularly for chiral centers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, while GC-MS aids in purity assessment for volatile derivatives .

Q. What are the common applications of this compound in academic research?

Its rigid bicyclic structure makes it a valuable intermediate in drug discovery (e.g., as a scaffold for protease inhibitors) and material science (e.g., chiral ligands in asymmetric catalysis). Derivatives have been explored for bioactivity in enzyme inhibition studies, leveraging the carboxylic acid group for target binding .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what are the challenges in maintaining enantiopurity?

Stereoselectivity is controlled via chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution or transition metal catalysts (e.g., Rh or Pd with chiral ligands) can induce enantioselective cyclization. Challenges include competing epimerization during acidic/basic conditions, which can be mitigated using low-temperature protocols or kinetic resolution . Recent studies on analogous bicyclo systems highlight the role of steric hindrance in directing stereochemistry during ring closure .

Q. What contradictory data exist regarding the compound’s reactivity in oxidation or reduction reactions, and how can these be resolved?

Discrepancies in oxidation outcomes (e.g., ketone vs. aldehyde formation) arise from solvent-dependent reaction pathways. For instance, aqueous conditions favor ketone formation via hydration intermediates, while anhydrous conditions may lead to over-oxidation. Reductive amination studies on related compounds suggest that pH and reducing agents (e.g., NaBH4_4 vs. LiAlH4_4) significantly influence product distribution . Systematic solvent screening and in-situ monitoring (e.g., FTIR) are recommended to resolve contradictions .

Q. How does the compound’s bicyclic framework influence its pharmacokinetic properties compared to monocyclic analogs?

The rigid structure enhances metabolic stability by reducing conformational flexibility, as observed in comparative studies of bicyclic vs. monocyclic β-amino acids. This rigidity also improves membrane permeability, as demonstrated in cell-based assays using fluorophore-tagged derivatives. However, the carboxylic acid group may limit blood-brain barrier penetration, necessitating prodrug strategies .

Methodological Insights

Q. What strategies are effective in mitigating side reactions during functionalization of the carboxylic acid group?

  • Protection/Deprotection : Use tert-butyl or benzyl esters to temporarily block the acid group during alkylation/amination, followed by mild acidic cleavage (e.g., TFA for tert-butyl esters) .
  • Selective Catalysis : Pd-mediated cross-couplings minimize undesired decarboxylation, as demonstrated in Suzuki-Miyaura reactions with bicyclic carboxylate salts .

Q. How can computational methods aid in predicting the compound’s reactivity and binding affinity?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian09) model interactions with biological targets. For example, the carboxylic acid’s electrostatic potential maps correlate with inhibitory activity in serine proteases, validated by MD simulations .

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